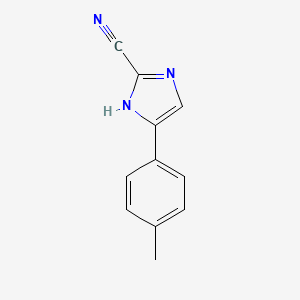
1,4-Benzenedimethanol, 2,5-difluoro-
Overview
Description
Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene is an organic compound characterized by the presence of two hydroxyl groups and two fluorine atoms attached to a paraxylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene typically involves the fluorination of paraxylene derivatives. One common method is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) for the conversion of alcohols to alkyl fluorides . This reagent is effective for the fluorination of paraxylene derivatives under mild conditions, providing high yields of the desired product.
Industrial Production Methods
Industrial production of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the fluorine atoms and hydroxyl groups, yielding simpler hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.
Reduction: Formation of paraxylene or partially reduced derivatives.
Substitution: Formation of various substituted paraxylene derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes and receptors, potentially altering their activity. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-alpha,9-alpha-difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione
- Difluoroalkanes
Uniqueness
Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene is unique due to its specific substitution pattern on the paraxylene backbone, which imparts distinct chemical and physical properties. The combination of hydroxyl and fluorine groups makes it a versatile compound for various applications, distinguishing it from other fluorinated compounds.
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
[2,5-difluoro-4-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2 |
InChI Key |
HZJCZHYTWNLVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)CO)F)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Chloro-phenyl)-ethoxy]-acetic acid ethyl ester](/img/structure/B8301524.png)



![1-[2-Chloro-4-(2,4-difluorophenoxy)phenyl]ethanone](/img/structure/B8301565.png)






